molecular formula C10H10O2 B1338428 5-Methyl-7-hydroxy-1-indanone CAS No. 68293-32-3

5-Methyl-7-hydroxy-1-indanone

Cat. No.: B1338428
CAS No.: 68293-32-3
M. Wt: 162.18 g/mol
InChI Key: UXKFGUFWESXHMB-UHFFFAOYSA-N
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Description

5-Methyl-7-hydroxy-1-indanone is a derivative of 1-indanone, a compound known for its versatile reactivity and presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-hydroxy-1-indanone typically involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides. This reaction is catalyzed by Brønsted or Lewis acids, such as aluminum chloride or sulfuric acid, under controlled conditions . Another method involves the reaction of 3-chloropropionyl chloride with substituted phenols, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as microwave-assisted synthesis and high-intensity ultrasound, can also be integrated to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-hydroxy-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methyl-7-hydroxy-1-indanone has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-7-hydroxy-1-indanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The hydroxyl and carbonyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-1-indanone: Lacks the methyl group at the 5-position, resulting in different reactivity and biological activity.

    7-Hydroxy-1-indanone: Lacks the methyl group, affecting its chemical properties and applications.

    5-Methyl-1-indanone:

Uniqueness

5-Methyl-7-hydroxy-1-indanone is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-hydroxy-5-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-6-4-7-2-3-8(11)10(7)9(12)5-6/h4-5,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKFGUFWESXHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)CC2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456502
Record name 7-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68293-32-3
Record name 2,3-Dihydro-7-hydroxy-5-methyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68293-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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